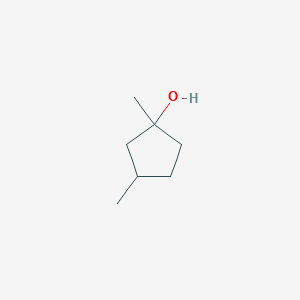

1,3-Dimethylcyclopentanol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dimethylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-3-4-7(2,8)5-6/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIFEWZQIYEVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941326 | |

| Record name | 1,3-Dimethylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-46-0 | |

| Record name | 1,3-Dimethylcyclopentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl cyclopentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dimethylcyclopentanol and its Isomer, 1-Methylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethylcyclopentanol and its structural isomer, 1-methylcyclopentanol, via the Grignard reaction. As the direct reaction of cyclopentanone with a methyl Grignard reagent yields 1-methylcyclopentanol, this guide first details this synthesis. Subsequently, it outlines the synthesis of the target molecule, this compound, commencing from 3-methylcyclopentanone. This document furnishes detailed experimental protocols, presents key quantitative data in structured tables, and includes visualizations of the reaction mechanisms and experimental workflows to facilitate a thorough understanding of these synthetic processes.

Introduction

Cyclopentanol derivatives are valuable structural motifs in medicinal chemistry and drug development due to their conformational rigidity and potential for stereoisomerism, which can significantly influence biological activity. The targeted synthesis of substituted cyclopentanols, such as this compound, is therefore of considerable interest. This guide elucidates the synthesis of this compound and its isomer, 1-methylcyclopentanol, through the versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.

Synthesis of 1-Methylcyclopentanol from Cyclopentanone

The reaction of cyclopentanone with a methyl Grignard reagent, such as methylmagnesium bromide, followed by an acidic workup, directly yields 1-methylcyclopentanol. This transformation is a classic example of nucleophilic addition to a ketone.

Reaction Mechanism

The synthesis proceeds in two main stages: the nucleophilic attack of the Grignard reagent on the carbonyl carbon of cyclopentanone, forming a magnesium alkoxide intermediate, followed by protonation of the alkoxide in an acidic workup to yield the final tertiary alcohol.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-methylcyclopentanol.

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as an activator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methyl bromide or methyl iodide

-

Cyclopentanone

-

Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of methyl bromide or methyl iodide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Cyclopentanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclopentanone in anhydrous diethyl ether or THF dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Cyclopentanone (Molar Mass) | 84.12 g/mol | PubChem |

| Methylmagnesium Bromide (Molar Mass) | 119.24 g/mol | PubChem |

| Product | ||

| 1-Methylcyclopentanol (Molar Mass) | 100.16 g/mol | [1] |

| Typical Yield | >60% | [2] |

| Boiling Point | 135-136 °C | [3] |

Spectroscopic Data for 1-Methylcyclopentanol

| Spectroscopy | Key Peaks/Signals | Reference |

| ¹H NMR (CDCl₃) | δ ~1.2 (s, 3H, -CH₃), 1.5-1.7 (m, 8H, cyclopentyl H), ~1.8 (s, 1H, -OH) | [1][4] |

| ¹³C NMR (CDCl₃) | δ ~23 (CH₃), ~24 (2C, cyclopentyl CH₂), ~41 (2C, cyclopentyl CH₂), ~82 (C-OH) | [1] |

| IR (neat) | ~3400 cm⁻¹ (broad, O-H stretch), ~2960 cm⁻¹ (C-H stretch) | [1][5] |

| Mass Spectrum (m/z) | 100 (M⁺), 85, 71, 58, 43 | [1] |

Synthesis of this compound from 3-Methylcyclopentanone

The synthesis of this compound is achieved by the Grignard reaction of 3-methylcyclopentanone with methylmagnesium bromide. This reaction can lead to the formation of two diastereomers: cis-1,3-dimethylcyclopentanol and trans-1,3-dimethylcyclopentanol.

Reaction Mechanism and Diastereoselectivity

The mechanism is analogous to the synthesis of 1-methylcyclopentanol. The diastereoselectivity of the reaction is influenced by the steric hindrance posed by the existing methyl group at the 3-position of the cyclopentanone ring. The incoming methyl nucleophile from the Grignard reagent can attack from either the same face (syn-attack) or the opposite face (anti-attack) relative to the existing methyl group, leading to the cis and trans isomers, respectively. The ratio of these isomers can be influenced by factors such as the solvent, temperature, and the nature of the Grignard reagent.

Experimental Protocol

The experimental procedure is similar to that for 1-methylcyclopentanol, with 3-methylcyclopentanone used as the starting ketone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Methyl bromide or methyl iodide

-

3-Methylcyclopentanone

-

Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Prepare the methylmagnesium bromide reagent as described in section 2.2.

-

Cool the Grignard reagent to 0 °C and add a solution of 3-methylcyclopentanone in anhydrous diethyl ether or THF dropwise.

-

After the addition, allow the mixture to stir at room temperature for 1-2 hours.

-

Perform an acidic workup as described in section 2.2.

-

Purify the resulting mixture of diastereomers by distillation or column chromatography to isolate the cis and trans isomers.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 3-Methylcyclopentanone (Molar Mass) | 98.14 g/mol | [6] |

| Products | ||

| This compound (Molar Mass) | 114.19 g/mol | [7] |

| Diastereomeric Ratio | Dependent on reaction conditions | General Knowledge |

Spectroscopic Data for this compound Isomers

| Spectroscopy | Key Peaks/Signals (cis and trans mixture) | Reference |

| ¹³C NMR | Multiple signals expected due to diastereomers | |

| IR (neat) | ~3400 cm⁻¹ (broad, O-H stretch), ~2950 cm⁻¹ (C-H stretch) | [7] |

| Mass Spectrum (m/z) | 114 (M⁺), 99, 81, 71, 58, 43 | [7] |

Experimental Workflow

The general workflow for the synthesis of both 1-methylcyclopentanol and this compound via the Grignard reaction is depicted below.

References

- 1. 1-Methylcyclopentanol | C6H12O | CID 73830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof - Google Patents [patents.google.com]

- 3. cis-1,3-Dimethylcyclopentane | 2532-58-3 | Benchchem [benchchem.com]

- 4. 13.9 Uses of 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Cyclopentanol, 1-methyl- [webbook.nist.gov]

- 6. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C7H14O | CID 140551 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 1,3-Dimethylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Dimethylcyclopentanol. It includes detailed experimental protocols for its synthesis and characterization, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Core Physical and Chemical Properties

This compound is a cyclic tertiary alcohol. Its chemical structure consists of a five-membered cyclopentane ring substituted with two methyl groups at positions 1 and 3, and a hydroxyl group at position 1. The presence of the hydroxyl group renders the molecule polar, allowing for hydrogen bonding, which influences its physical properties such as boiling point and solubility.[1] As a tertiary alcohol, it exhibits characteristic reactivity, particularly in dehydration and oxidation reactions.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1][2][3][4] |

| Molecular Weight | 114.19 g/mol | [4] |

| Appearance | Colorless Liquid | |

| Boiling Point | 150.5 °C at 760 mmHg | |

| Melting Point | -18.6 °C (254.55 K) | [4] |

| Density | 0.92 g/cm³ | |

| Flash Point | 54.4 °C | |

| Vapor Pressure | 1.45 mmHg at 25°C | |

| Refractive Index | 1.459 | |

| LogP (Octanol/Water) | 1.557 | [4] |

| Water Solubility | log10WS = -1.78 (calculated) | [4] |

| Spectral Data | Characteristic Peaks/Signals | Source |

| Mass Spec (GC-MS) | m/z Top Peak: 43, 2nd Highest: 71, 3rd Highest: 85 | [1] |

| IR Spectroscopy | Strong, broad O-H stretch (~3300-3600 cm⁻¹), Strong C-O stretch (~1050-1150 cm⁻¹) | [5][6] |

| ¹H NMR | -OH proton (singlet, ~1-5 ppm), Protons on carbon adjacent to -OH (deshielded, ~3.4-4.5 ppm) | [5][6] |

| ¹³C NMR | Carbon adjacent to -OH (~50-80 ppm) | [6] |

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 3-methylcyclopentanone and methylmagnesium bromide.

Materials:

-

3-methylcyclopentanone

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel.

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel is assembled. The apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Addition of Ketone: 3-methylcyclopentanone (0.1 mol) is dissolved in 50 mL of anhydrous diethyl ether and placed in the flask.

-

Grignard Reagent Addition: The flask is cooled in an ice bath. Methylmagnesium bromide solution (0.11 mol, 1.1 equivalents) is added to the dropping funnel and then added dropwise to the stirred ketone solution over a period of 30 minutes. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution with vigorous stirring. This is done in an ice bath to control the exothermic reaction.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with 30 mL portions of diethyl ether.

-

Washing and Drying: The combined organic layers are washed with brine (saturated NaCl solution), and then dried over anhydrous magnesium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the diethyl ether is removed from the filtrate by rotary evaporation.

Purification by Distillation

The crude this compound is purified by simple distillation.

Materials:

-

Crude this compound

-

Distillation apparatus (distilling flask, condenser, receiving flask)

-

Heating mantle

-

Boiling chips

Procedure:

-

The crude product is transferred to a round-bottom flask of appropriate size, and boiling chips are added.

-

The distillation apparatus is assembled for simple distillation.

-

The flask is heated gently with a heating mantle.

-

The fraction boiling at approximately 150-152 °C is collected as the purified this compound. For high-boiling liquids, a vacuum distillation might be necessary to prevent decomposition.[7]

Characterization Methods

1. Infrared (IR) Spectroscopy:

-

A drop of the purified liquid is placed between two sodium chloride plates to form a thin film.

-

The IR spectrum is recorded.

-

Characteristic absorptions include a broad O-H stretching band around 3300-3600 cm⁻¹ and a strong C-O stretching band around 1050-1150 cm⁻¹.[5][6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR spectra are acquired.

-

In the ¹H NMR spectrum, the hydroxyl proton typically appears as a broad singlet between 1-5 ppm.[5] The protons on the carbon adjacent to the hydroxyl group are deshielded and appear in the 3.4-4.5 ppm region.[6]

-

In the ¹³C NMR spectrum, the carbon atom bonded to the hydroxyl group will show a characteristic chemical shift in the range of 50-80 ppm.[6]

3. Gas Chromatography-Mass Spectrometry (GC-MS):

-

A dilute solution of the sample in a volatile solvent is prepared.

-

The sample is injected into the GC-MS instrument.

-

The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum are analyzed to confirm the identity and purity of the compound. The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.[1]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Acid-catalyzed dehydration mechanism of this compound.

References

- 1. This compound | C7H14O | CID 140551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]

- 4. This compound (CAS 19550-46-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. fiveable.me [fiveable.me]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. How To [chem.rochester.edu]

An In-depth Technical Guide to the Stereoisomers and Chirality of 1,3-Dimethylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereochemistry of 1,3-dimethylcyclopentanol, a saturated heterocyclic alcohol. The document details the theoretical basis of its stereoisomerism, chirality, and presents generalized experimental approaches for its synthesis and separation. This guide is intended for professionals in chemical research and drug development who require a deep understanding of the stereochemical properties of small organic molecules.

Stereochemical Analysis of this compound

This compound (C₇H₁₄O) possesses two stereogenic centers at the C1 and C3 positions. The presence of two stereocenters suggests the possibility of up to 2ⁿ = 2² = 4 stereoisomers. However, the cyclic nature of the molecule and the substitution pattern lead to the existence of both diastereomers and, in one case, a meso compound.

The stereoisomers are categorized based on the relative orientation of the methyl group at C3 and the hydroxyl group at C1, relative to the plane of the cyclopentane ring. This gives rise to cis and trans diastereomers.

-

cis-1,3-Dimethylcyclopentanol : In this isomer, the methyl group at C3 and the hydroxyl group at C1 are on the same side of the ring. This configuration results in a plane of symmetry that bisects the molecule, rendering it achiral. Therefore, the cis isomer is a meso compound .

-

trans-1,3-Dimethylcyclopentanol : In this isomer, the methyl group at C3 and the hydroxyl group at C1 are on opposite sides of the ring. This arrangement lacks a plane of symmetry, resulting in a chiral molecule. The trans isomer exists as a pair of non-superimposable mirror images, known as enantiomers .

In total, there are three distinct stereoisomers of this compound: the achiral cis (meso) form and the chiral trans pair of enantiomers ((1R,3S) and (1S,3R)).

The relationship between these stereoisomers is illustrated in the diagram below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | PubChem[1] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| IUPAC Name | 1,3-dimethylcyclopentan-1-ol | PubChem[1] |

| CAS Number | 19550-46-0 | PubChem[1] |

| XLogP3-AA (Computed) | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Experimental Protocols

Detailed and validated experimental protocols for the stereoselective synthesis and separation of this compound isomers are scarce. The following sections outline generalized, plausible methodologies based on standard organic chemistry principles and synthesis routes reported for analogous compounds like 1,3-dimethylcyclopentane.

Synthesis of this compound Stereoisomers

A common synthetic route to cyclopentanols involves the reduction of a corresponding cyclopentanone. Stereocontrol can be achieved through the choice of starting materials and reagents. A likely precursor for this compound is 3-methylcyclopentanone.

Protocol: Grignard Reaction followed by Reduction

-

Grignard Reaction: 3-Methylcyclopentanone is reacted with methylmagnesium bromide (CH₃MgBr) in an appropriate solvent such as diethyl ether or tetrahydrofuran (THF). This reaction is not expected to be highly stereoselective and will likely produce a mixture of cis- and trans-1,3-dimethylcyclopentanol. The ratio of diastereomers will depend on the steric hindrance and the approach of the Grignard reagent to the carbonyl group.

-

Work-up: The reaction is quenched with an aqueous solution of a weak acid, such as ammonium chloride (NH₄Cl), to protonate the alkoxide intermediate and yield the final alcohol products.

-

Purification: The resulting mixture of stereoisomers can be purified from reaction byproducts using techniques such as liquid-liquid extraction followed by distillation or column chromatography.

The logical workflow for this synthesis is depicted below.

Separation of Stereoisomers (Resolution)

Since the cis (meso) and trans (enantiomeric pair) isomers are diastereomers, they can be separated using standard chromatographic techniques like column chromatography or fractional distillation due to their different physical properties.

The separation of the enantiomers of trans-1,3-dimethylcyclopentanol requires a process known as chiral resolution . A common method involves the formation of diastereomeric esters with a chiral resolving agent.

Protocol: Chiral Resolution of trans-1,3-Dimethylcyclopentanol

-

Esterification: The racemic mixture of trans-1,3-dimethylcyclopentanol is reacted with an enantiomerically pure chiral carboxylic acid (e.g., (R)-(-)-mandelic acid) or a derivative thereof, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction forms a mixture of two diastereomeric esters.

-

Separation of Diastereomers: The resulting diastereomeric esters have different physical properties and can be separated by fractional crystallization or chromatography (e.g., HPLC on a standard silica gel column).

-

Hydrolysis: Each separated diastereomeric ester is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to cleave the ester bond. This regenerates the enantiomerically pure alcohol and the chiral resolving agent.

The workflow for this resolution process is outlined in the following diagram.

Conclusion

This compound is a structurally simple alcohol with complex stereochemical features, comprising three stereoisomers: a meso cis form and a pair of trans enantiomers. While specific experimental data for each isomer is limited, a thorough understanding of its stereochemistry can be achieved through the application of fundamental principles. The generalized synthetic and separation protocols provided in this guide offer a practical framework for researchers to produce and isolate these stereoisomers for further study, which is particularly relevant in fields like drug development where stereochemistry can have profound effects on biological activity.

References

An In-depth Technical Guide to the Solubility of 1,3-Dimethylcyclopentanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dimethylcyclopentanol in various organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this guide focuses on a qualitative assessment based on fundamental chemical principles of solubility, supplemented with a general experimental protocol for determining solubility.

Core Concepts: Predicting Solubility

The solubility of a compound is primarily governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The molecular structure of this compound, featuring a polar hydroxyl (-OH) group and a non-polar hydrocarbon backbone (a dimethylated cyclopentane ring), suggests a nuanced solubility profile.

The presence of the hydroxyl group allows for hydrogen bonding, a strong type of intermolecular force, which promotes solubility in protic and polar aprotic solvents.[1] Conversely, the C7 hydrocarbon portion of the molecule contributes to its non-polar character, suggesting some solubility in non-polar solvents.

Predicted Solubility of this compound

Based on its molecular structure, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular forces with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The dipole-dipole interactions between the polar C=O or C≡N bonds of the solvent and the -OH group of the solute are favorable. The absence of hydrogen bonding from the solvent might slightly reduce solubility compared to protic solvents. |

| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar hydrocarbon backbone of this compound will interact favorably with non-polar solvents through London dispersion forces. However, the presence of the polar hydroxyl group will limit high solubility. The related non-polar compound, 1,3-dimethylcyclopentane, is highly soluble in non-polar solvents.[2] |

| Ethers | Diethyl ether, THF | Moderate | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl group of the alcohol. Their overall lower polarity compared to alcohols may result in moderate solubility. |

Experimental Protocols

General Protocol for Qualitative Solubility Determination

This protocol is designed to assess the solubility of a liquid solute in a liquid solvent at ambient temperature.

Materials:

-

This compound (solute)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, hexane, toluene, diethyl ether)

-

Small, clean, and dry test tubes with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer (optional)

Procedure:

-

Solvent Addition: Into a clean, dry test tube, add 1 mL of the chosen organic solvent.

-

Solute Addition: To the solvent, add 0.1 mL of this compound.

-

Mixing: Stopper the test tube and shake it vigorously for 30 seconds. A vortex mixer can be used for more thorough mixing.

-

Observation: Allow the mixture to stand for at least 3 minutes and observe the result.

-

Soluble: A single, clear, homogeneous phase is observed.

-

Partially Soluble: The mixture appears cloudy or forms a persistent emulsion.

-

Insoluble: Two distinct layers are visible, or droplets of the solute are clearly suspended in the solvent.

-

-

Repeat: Repeat steps 1-4 for each of the selected organic solvents.

-

Documentation: Record all observations in a laboratory notebook.

For a more quantitative assessment, a gravimetric or spectroscopic method would be employed, where a saturated solution is prepared, and the concentration of the solute is determined after separating the undissolved portion.

Visualization of Concepts and Workflows

To further elucidate the principles and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Solute-Solvent Interaction Model.

Caption: Experimental Workflow for Solubility Determination.

References

1,3-Dimethylcyclopentanol: A Technical Health and Safety Guide for Researchers

Disclaimer: This document provides a summary of available health and safety information for 1,3-Dimethylcyclopentanol. It is intended for use by qualified individuals trained in handling chemical substances. All users should conduct their own risk assessments and consult original safety data sheets (SDS) before use. Information on the toxicological properties of this compound is limited, and this guide relies in part on data from structurally related compounds.

Introduction

This compound (CAS No. 19550-46-0) is a cyclic alcohol. This guide provides a comprehensive overview of its known health and safety information, intended for researchers, scientists, and drug development professionals. Due to a notable lack of specific toxicological data for this compound, a cautious approach is warranted, and information from analogous substances is used to infer potential hazards.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the first step in a comprehensive safety assessment. These properties influence its behavior, potential for exposure, and appropriate handling procedures.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 150.5 °C at 760 mmHg | [1] |

| Flash Point | 54.4 °C | [1] |

| Density | 0.92 g/cm³ | [1] |

| Vapor Pressure | 1.45 mmHg at 25°C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.557 | [1] |

Toxicological Data

Direct and quantitative toxicological data for this compound is largely unavailable in the public domain. The information below is based on general classifications for similar solvents and should be interpreted with caution.

| Endpoint | Data | Classification/Interpretation | Source |

| Acute Oral Toxicity | No data available | - | |

| Acute Dermal Toxicity | No data available | - | |

| Acute Inhalation Toxicity | No data available | Potential for central nervous system depression based on solvent class. | |

| Skin Corrosion/Irritation | No data available | May cause skin irritation upon prolonged or repeated contact, similar to other alcohols. | |

| Eye Damage/Irritation | No data available | May cause eye irritation. | |

| Respiratory or Skin Sensitization | No data available | - | |

| Germ Cell Mutagenicity | No data available | - | |

| Carcinogenicity | No data available | - | |

| Reproductive Toxicity | No data available | - | |

| Specific Target Organ Toxicity (Single Exposure) | No data available | May cause drowsiness or dizziness. | |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | - | |

| Aspiration Hazard | No data available | - | |

| Neurotoxicity | Classified as a neurotoxin. | Associated with "acute solvent syndrome". |

Hazard Identification and Classification

While a comprehensive GHS classification is not available, based on its physical properties (flash point) and the hazards of similar cyclic alcohols, this compound should be handled as a flammable liquid. Inhalation of vapors may cause central nervous system effects such as dizziness and drowsiness.

Experimental Protocols

As no specific experimental safety studies for this compound were found, this section outlines a generalized workflow for the safety assessment of a novel chemical substance, which would be applicable in generating the necessary data.

Chemical Safety Assessment Workflow

Caption: A logical workflow for the health and safety assessment of a chemical.

Handling and Storage

Given the limited data, stringent safety precautions are recommended.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Signaling Pathways in Toxicity (Hypothetical)

While no specific signaling pathways have been elucidated for this compound, the diagram below illustrates a generalized pathway for solvent-induced neurotoxicity, a potential concern for this class of compounds.

Caption: A generalized pathway for solvent-induced neurotoxicity.

Conclusion

The available data on this compound is insufficient to perform a complete health and safety assessment. It should be treated as a flammable liquid with the potential for neurotoxic effects and skin and eye irritation. The absence of comprehensive toxicological data necessitates the use of stringent safety protocols and engineering controls to minimize exposure. Further experimental studies following established protocols are required to fully characterize the hazard profile of this compound.

References

- 1. This compound | C7H14O | CID 140551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]

- 3. 2-Heptanone - Wikipedia [en.wikipedia.org]

A Technical Guide to the Historical Synthesis of 1,3-Dimethylcyclopentanol

Introduction

1,3-Dimethylcyclopentanol is a saturated tertiary alcohol with the chemical formula C₇H₁₄O.[1][2] Its structure consists of a five-membered cyclopentane ring substituted with two methyl groups at positions 1 and 3, and a hydroxyl group at position 1. The synthesis of such tertiary alcohols was greatly advanced by the work of Victor Grignard, who developed the organomagnesium halides, now known as Grignard reagents, in the early 1900s. The reaction of a Grignard reagent with a ketone provides a direct and efficient route to tertiary alcohols, and thus represents a historically significant method for the synthesis of this compound. This guide outlines the synthesis via the reaction of 3-methylcyclopentanone with methylmagnesium bromide.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol describes a representative procedure for the synthesis of this compound from 3-methylcyclopentanone and methylmagnesium bromide.

1. Preparation of the Grignard Reagent (Methylmagnesium Bromide)

-

Apparatus: A three-necked round-bottom flask is equipped with a reflux condenser (fitted with a calcium chloride drying tube), a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried in an oven and assembled while hot to ensure anhydrous conditions.

-

Procedure:

-

Magnesium turnings are placed in the flask.

-

A small crystal of iodine is added to activate the magnesium surface.

-

A solution of bromomethane in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small amount of the bromomethane solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and the gentle boiling of the ether.

-

The remaining bromomethane solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting gray-black solution is the methylmagnesium bromide Grignard reagent.

-

2. Reaction with 3-Methylcyclopentanone

-

Procedure:

-

A solution of 3-methylcyclopentanone in anhydrous diethyl ether is placed in the dropping funnel.

-

The Grignard reagent is cooled in an ice bath.

-

The 3-methylcyclopentanone solution is added dropwise to the stirred Grignard reagent at a rate that controls the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred at room temperature for one hour.

-

3. Work-up and Purification

-

Procedure:

-

The reaction mixture is poured slowly onto crushed ice and a saturated aqueous solution of ammonium chloride is added to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

The ethereal layer is separated, and the aqueous layer is extracted with two portions of diethyl ether.

-

The combined ethereal extracts are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The diethyl ether is removed by distillation.

-

The crude this compound is purified by fractional distillation under reduced pressure.

-

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound.

| Parameter | Value | Unit | Source |

| Reactants | |||

| 3-Methylcyclopentanone | |||

| Molecular Weight | 98.14 | g/mol | |

| Density | 0.914 | g/mL | |

| Methylmagnesium Bromide (3.0 M in ether) | |||

| Molecular Weight | 119.24 | g/mol | |

| Product | |||

| This compound | |||

| Molecular Formula | C₇H₁₄O | [1][2] | |

| Molecular Weight | 114.19 | g/mol | [1][2] |

| Theoretical Yield | g | ||

| Appearance | Colorless liquid | [1] | |

| Boiling Point | 150.5 | °C (at 760 mmHg) | [3] |

| Density | 0.92 | g/cm³ | [3] |

| Refractive Index | 1.459 | [3] |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Dimethylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1,3-dimethylcyclopentanol. While direct experimental studies on this specific compound are not extensively available in public literature, this document extrapolates from the well-established principles of thermal analysis and the known behavior of analogous tertiary cyclic alcohols to predict its decomposition pathways and thermal characteristics. This guide includes predicted decomposition mechanisms, relevant experimental protocols for thermal analysis, and comparative data for related compounds to serve as a valuable resource for professionals in research and drug development.

Introduction

This compound is a cyclic tertiary alcohol. The presence of the hydroxyl group and the tertiary nature of the carbon to which it is attached are the primary determinants of its thermal stability and decomposition behavior. In the context of drug development and chemical research, understanding the thermal stability of such molecules is crucial for determining safe storage conditions, predicting shelf-life, and ensuring the integrity of chemical processes at elevated temperatures.

The primary mode of thermal decomposition for tertiary alcohols is through dehydration, an elimination reaction that results in the formation of alkenes and a water molecule. This process can be catalyzed by acids and is a common pathway observed in the thermolysis of cyclic alcohols.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed primarily through an E1 (unimolecular elimination) mechanism, especially in the presence of acidic catalysts. This pathway involves the formation of a tertiary carbocation intermediate, which is relatively stable.[1][2]

The key steps in the decomposition are:

-

Protonation of the Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water).

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation at the C1 position of the cyclopentane ring.[3]

-

Deprotonation and Alkene Formation: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon atom, resulting in the formation of a double bond.

Due to the structure of the carbocation intermediate, several isomeric alkenes can be formed as decomposition products. The major products are predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the predominant product.

The predicted primary decomposition products are:

-

1,3-Dimethylcyclopent-1-ene

-

1,5-Dimethylcyclopent-1-ene

-

3,3-Dimethylcyclopent-1-ene (less likely due to carbocation rearrangement)

The following diagram illustrates the proposed primary decomposition pathway.

Caption: Predicted E1 dehydration pathway for this compound.

Quantitative Data

Table 1: Comparative Thermal Stability of Selected Cyclic Alcohols

| Compound | Type | Onset of Decomposition (°C) (in N₂ atmosphere) | Reference |

| Cyclopentanol | Secondary | ~140-160 | Inferred from general stability trends[4] |

| Cyclohexanol | Secondary | ~150-170 | Inferred from general stability trends |

| 1-Methylcyclopentanol | Tertiary | ~120-140 | Estimated based on tertiary alcohol reactivity |

| This compound | Tertiary | ~110-130 (Predicted) | Prediction based on structure |

| 1-Methylcyclohexanol | Tertiary | ~130-150 | Estimated based on tertiary alcohol reactivity |

Note: The decomposition temperatures are approximate and can be influenced by factors such as heating rate, atmosphere, and the presence of impurities or catalysts.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[5]

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is ideal for observing the mass loss associated with the dehydration of this compound.

Experimental Workflow for TGA:

Caption: General experimental workflow for TGA analysis.

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the enthalpy of decomposition and to observe any phase transitions prior to decomposition.

Experimental Workflow for DSC:

References

Methodological & Application

Application Notes and Protocols: The Use of 1,3-Dimethylcyclopentanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic applications of 1,3-dimethylcyclopentanol, a versatile cyclic alcohol. This document details its preparation and key transformations, offering protocols based on established organic chemistry principles and analogous reactions of similar compounds.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless liquid at room temperature.[1] Its structure, featuring a five-membered ring with two methyl groups and a hydroxyl group, imparts specific physical and chemical properties relevant to its use in synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19550-46-0 | [1] |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Data Points | Reference |

| ¹³C NMR | Spectra available from Wiley-VCH GmbH. | [1] |

| GC-MS | NIST Number: 113029; Major m/z peaks: 43, 71, 85. | [1] |

| FTIR (Neat) | CAPILLARY CELL: NEAT. Data available from NIST, GAITHERSBURG, MARYLAND WILEY ORGANICS. | [1] |

| Raman | Data available from John Wiley & Sons, Inc. | [1] |

Synthesis of this compound

A primary route for the synthesis of this compound is the Grignard reaction, utilizing 3-methylcyclopentanone as the starting material. This method introduces a methyl group to the carbonyl carbon, yielding the desired tertiary alcohol.

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

3-Methylcyclopentanone

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is flushed with nitrogen.

-

Grignard Reagent: 3-Methylcyclopentanone (1.0 eq) dissolved in anhydrous diethyl ether is added to the flask.

-

Addition: The flask is cooled in an ice bath, and methylmagnesium bromide solution (1.1 eq) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

Work-up: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to afford this compound.

Table 3: Expected Yield for Grignard Synthesis of Tertiary Alcohols

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2-Pentyl-cyclopentanone | Methylmagnesium chloride | 1-Methyl-2-pentyl-cyclopentanol | ~60-70% (analogous) | [2] |

| 3-Methylcyclopentanone | Methylmagnesium bromide | This compound | Expected: 60-75% | - |

Key Reactions of this compound

This compound serves as a versatile intermediate for the synthesis of various organic molecules, including alkenes, ketones, and esters.

Dehydration to 1,3-Dimethylcyclopentene

Acid-catalyzed dehydration of this compound leads to the formation of 1,3-dimethylcyclopentene. As a tertiary alcohol, this reaction proceeds readily under relatively mild acidic conditions.[3]

Caption: Dehydration of this compound.

Experimental Protocol: Dehydration of this compound

Materials:

-

This compound

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Distillation apparatus.

Procedure:

-

Reaction Setup: this compound (1.0 eq) is placed in a round-bottom flask. A few drops of concentrated sulfuric acid are added as a catalyst.

-

Distillation: The mixture is heated, and the product alkene is distilled as it is formed. The collection flask should be cooled in an ice bath.

-

Work-up: The distillate is washed with 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Drying and Purification: The organic layer is dried over anhydrous sodium sulfate and purified by simple distillation.

Table 4: Typical Conditions for Alcohol Dehydration

| Alcohol Type | Temperature Range (°C) | Mechanism | Reference |

| Primary | 170-180 | E2 | [3] |

| Secondary | 100-140 | E1 | [3] |

| Tertiary | 25-80 | E1 | [3] |

Oxidation to 1,3-Dimethylcyclopentanone

The oxidation of the tertiary alcohol this compound to a ketone is not possible under standard conditions as there is no hydrogen atom on the carbon bearing the hydroxyl group.[4] Stronger oxidizing conditions would lead to the cleavage of carbon-carbon bonds.

Esterification to 1,3-Dimethylcyclopentyl Acetate

This compound can be converted to its corresponding ester, such as 1,3-dimethylcyclopentyl acetate, through Fischer esterification with a carboxylic acid in the presence of an acid catalyst.

Caption: Fischer Esterification of this compound.

Experimental Protocol: Fischer Esterification of this compound

Materials:

-

This compound

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Reflux apparatus, separatory funnel.

Procedure:

-

Reaction Setup: this compound (1.0 eq), glacial acetic acid (2.0 eq), and a catalytic amount of concentrated sulfuric acid are combined in a round-bottom flask.

-

Reflux: The mixture is heated under reflux for 2-3 hours.

-

Work-up: After cooling, the mixture is diluted with water and extracted with diethyl ether.

-

Neutralization: The organic layer is washed with saturated sodium bicarbonate solution until the effervescence ceases, then washed with brine.

-

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude ester can be purified by distillation.

Table 5: Expected Yields for Fischer Esterification

| Alcohol | Carboxylic Acid | Product | Yield (%) | Reference |

| Isopentyl alcohol | Acetic acid | Isopentyl acetate | 80-90% (analogous) | [5] |

| 4-Methyl-2-pentanol | Acetic acid | 1,3-Dimethylbutyl acetate | 55.1% (analogous) | [6] |

| This compound | Acetic acid | 1,3-Dimethylcyclopentyl acetate | Expected: 50-70% | - |

Applications in Fragrance and Pharmaceutical Synthesis

While specific, detailed protocols for the use of this compound in commercial products are proprietary, its structural motifs are found in compounds used in the fragrance industry.[2] Its derivatives, particularly esters, are likely to possess interesting olfactory properties.

In the context of drug development, cyclopentane and cyclopentanol moieties are present in various biologically active molecules.[7] this compound can serve as a chiral building block for the synthesis of more complex pharmaceutical intermediates. The stereoselective synthesis of chiral 1,3-dimethyl units is an important topic in natural product synthesis.[8]

Caption: Synthetic pathways and potential applications of this compound.

Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Disclaimer: The experimental protocols provided are based on general organic synthesis principles and analogous reactions. These should be adapted and optimized for specific laboratory conditions. All chemical manipulations should be performed by trained personnel in a suitable laboratory setting.

References

- 1. This compound | C7H14O | CID 140551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Fischer Esterification - 1863 Words | Bartleby [bartleby.com]

- 7. CN104610220A - Synthesis method of ticagrelor intermediate - Google Patents [patents.google.com]

- 8. thieme-connect.de [thieme-connect.de]

Application Note: Dehydration of 1,3-Dimethylcyclopentanol to Yield a Mixture of Alkenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the acid-catalyzed dehydration of 1,3-dimethylcyclopentanol, a tertiary alcohol. This elimination reaction, proceeding through an E1 mechanism, is expected to yield a mixture of isomeric alkenes. The formation of the various products is governed by Zaitsev's rule and the potential for carbocation rearrangements. This document provides a comprehensive theoretical background, a detailed experimental protocol, and a characterization of the potential products.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes.[1] For tertiary alcohols such as this compound, the reaction proceeds readily under relatively mild conditions via an E1 (unimolecular elimination) mechanism. This process involves the formation of a carbocation intermediate, which can then undergo deprotonation or rearrangement to yield a variety of alkene products. The regioselectivity of this reaction is primarily governed by Zaitsev's rule, which posits that the most substituted (and therefore most stable) alkene will be the major product. However, the possibility of carbocation rearrangements, such as hydride and methyl shifts, can lead to the formation of unexpected or isomeric products.[2] A thorough understanding of these mechanistic pathways is crucial for predicting and controlling the product distribution.

Reaction Mechanism

The dehydration of this compound is initiated by the protonation of the hydroxyl group by a strong acid catalyst, typically sulfuric acid or phosphoric acid. This converts the poor leaving group (-OH) into a good leaving group (H₂O). Subsequent departure of a water molecule results in the formation of a tertiary carbocation. This carbocation can then follow several pathways to form different alkene products.

Pathway 1: Deprotonation without Rearrangement

The initial tertiary carbocation can be deprotonated at an adjacent carbon atom to yield two possible alkene isomers:

-

1,5-dimethylcyclopentene: Deprotonation from the C5 carbon.

-

1,3-dimethylcyclopentene: Deprotonation from the C2 carbon, leading to the thermodynamically more stable tetrasubstituted double bond, which is the major product according to Zaitsev's rule.

Pathway 2: Carbocation Rearrangement followed by Deprotonation

The initially formed tertiary carbocation can undergo a 1,2-hydride shift from the C2 position to the C1 position, forming a more stable tertiary carbocation at C2. Deprotonation of this rearranged carbocation can then lead to the formation of 2,3-dimethylcyclopentene .

Caption: Reaction mechanism for the dehydration of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the dehydration of cyclic alcohols.[1][3]

Materials:

-

This compound

-

85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Boiling chips

-

Round-bottom flask (50 mL)

-

Fractional distillation apparatus

-

Separatory funnel (125 mL)

-

Erlenmeyer flasks

-

Heating mantle

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add 10.0 g of this compound and a few boiling chips.

-

Acid Addition: Carefully add 3.0 mL of 85% phosphoric acid (or 1.5 mL of concentrated sulfuric acid) to the flask while swirling.

-

Distillation: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently with a heating mantle. The alkene products are volatile and will co-distill with water as they are formed. Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be maintained below 100°C.

-

Work-up: Transfer the distillate to a separatory funnel.

-

Neutralization: Add 15 mL of 5% sodium bicarbonate solution to the separatory funnel to neutralize any residual acid. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and discard the lower aqueous layer.

-

Washing: Wash the organic layer with 15 mL of water. Separate and discard the aqueous layer.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any remaining water. Swirl the flask and allow it to stand for 10-15 minutes.

-

Isolation: Decant or filter the dried liquid into a pre-weighed vial.

-

Analysis: Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the alkene isomers. Infrared (IR) spectroscopy can also be used to confirm the presence of C=C bonds and the absence of the -OH group from the starting material.

Caption: Flowchart of the experimental protocol.

Data Presentation

The dehydration of this compound is expected to yield a mixture of three primary alkene isomers. The exact product distribution is dependent on reaction conditions such as temperature and catalyst concentration and should be determined experimentally via gas chromatography. Based on the principles of carbocation stability and Zaitsev's rule, a representative product distribution is presented below.

| Alkene Product | Structure | Substitution of Double Bond | Expected Relative Abundance |

| 1,3-Dimethylcyclopentene | Tetrasubstituted | Major | |

| 1,5-Dimethylcyclopentene | Trisubstituted | Minor | |

| 2,3-Dimethylcyclopentene | Trisubstituted | Minor (from rearrangement) |

Note: The relative abundances are illustrative and based on theoretical principles. Actual experimental values may vary.

Conclusion

The acid-catalyzed dehydration of this compound provides a practical route to a mixture of dimethylcyclopentene isomers. The reaction proceeds through an E1 mechanism involving a tertiary carbocation intermediate. The product distribution is influenced by both direct deprotonation, favoring the more stable Zaitsev product, and carbocation rearrangement leading to additional isomers. The provided protocol offers a robust method for the synthesis and isolation of these alkenes, with gas chromatography being the recommended technique for quantitative analysis of the product mixture. This understanding is valuable for synthetic chemists aiming to produce specific alkene isomers or to understand the mechanistic intricacies of elimination reactions.

References

The Potential of 1,3-Dimethylcyclopentanol in Fragrance Synthesis: Application Notes and Protocols

Application Note: 1,3-Dimethylcyclopentanol, a saturated monocyclic alcohol, presents an intriguing starting material for the synthesis of novel fragrance compounds. Its cyclopentyl core is a common motif in a variety of pleasant-smelling natural and synthetic odorants, including those with floral, fruity, and woody notes. Through chemical modifications such as dehydration and esterification, the odorless or weakly scented this compound can be transformed into a palette of volatile molecules with potential applications in perfumery, cosmetics, and other consumer products.

The reactivity of the tertiary hydroxyl group in this compound allows for targeted chemical transformations. Dehydration reactions, for instance, can yield a mixture of unsaturated cyclopentane derivatives, the olfactory properties of which are highly dependent on the position of the double bond. Esterification with various carboxylic acids introduces another layer of diversity, leading to esters with a wide range of scent profiles, from fruity and sweet to floral and herbaceous.

This document provides detailed protocols for the laboratory-scale synthesis of fragrance precursors from this compound, along with a summary of the expected olfactory properties of the resulting compounds. These protocols are intended for researchers and scientists in the fields of fragrance chemistry, organic synthesis, and product development.

I. Synthesis of Fragrance Precursors from this compound

Two primary pathways for converting this compound into potential fragrance compounds are dehydration and esterification.

A. Dehydration of this compound

Dehydration of this compound leads to the formation of a mixture of isomeric dimethylcyclopentenes. These unsaturated hydrocarbons can possess interesting olfactory properties, often described as fresh, green, or citrusy. The composition of the product mixture is dependent on the reaction conditions, particularly the acid catalyst used and the temperature.

This protocol describes a general procedure for the dehydration of this compound using a strong acid catalyst.

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add this compound.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the alcohol with constant stirring.

-

Heat the mixture gently using a heating mantle. The alkene products will begin to distill.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the collected distillate with a saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

The resulting liquid, a mixture of dimethylcyclopentene isomers, can be purified further by fractional distillation if desired.

Table 1: Expected Products from Dehydration of this compound

| Compound Name | Structure | Expected Odor Profile |

| 1,3-Dimethylcyclopent-1-ene | C₇H₁₂ | Fresh, Green, slightly Citrusy |

| 1,5-Dimethylcyclopent-1-ene | C₇H₁₂ | Green, Herbaceous |

| 3,3-Dimethylcyclopent-1-ene | C₇H₁₂ | Camphorous, Pine-like |

Application of 1,3-Dimethylcyclopentanol in Polymer Chemistry: A Hypothetical Exploration

Abstract

While direct, documented applications of 1,3-dimethylcyclopentanol in polymer chemistry are not prevalent in publicly available literature, its chemical structure suggests potential utility in several areas of polymer synthesis. As a cyclic alcohol, it possesses a reactive hydroxyl group and a distinct cycloaliphatic structure that could impart unique properties to a polymer backbone, such as thermal stability and rigidity. This document explores the hypothetical application of this compound as a co-monomer in the synthesis of polyesters and as a chain transfer agent in radical polymerization. The protocols provided are based on established chemical principles and are intended for research and development purposes.

Introduction

This compound is an organic compound featuring a five-membered ring substituted with two methyl groups and a hydroxyl group.[1][2] Its structure, a tertiary alcohol on a cyclopentane frame, suggests potential roles in polymer chemistry, particularly in modifying polymer properties. The bulky, non-planar cyclopentyl group could introduce steric hindrance, potentially increasing the glass transition temperature (Tg) and altering the solubility of resulting polymers. The hydroxyl group provides a reactive site for incorporation into polymer chains through various polymerization mechanisms.[1]

This application note outlines two hypothetical scenarios for the use of this compound in polymer synthesis:

-

As a Co-monomer in Polyester Synthesis: To introduce cycloaliphatic units into the polyester backbone, potentially enhancing thermal and mechanical properties.

-

As a Chain Transfer Agent in Radical Polymerization: To control the molecular weight of polymers like polystyrene or poly(methyl methacrylate).

Hypothetical Application 1: Co-monomer in Polyester Synthesis

In this application, this compound is proposed as a diol-equivalent, following a dehydration reaction to an unsaturated monomer, for co-polymerization with a dicarboxylic acid to form a polyester. The resulting polymer would contain cycloaliphatic moieties, which can enhance the thermal stability and mechanical properties of the material. A similar compound, 1,3-cyclopentanediol, has been successfully used as a monomer for the synthesis of polyurethane.[3]

Proposed Reaction Pathway

The synthesis would proceed in two stages:

-

Dehydration: this compound is first dehydrated to yield a mixture of unsaturated cyclic alkenes.

-

Polymerization: The resulting cycloalkene mixture is then co-polymerized with a diacid, such as terephthalic acid, via a polycondensation reaction.

Caption: Proposed two-step synthesis of a polyester using this compound.

Experimental Protocol

Materials:

-

This compound

-

Sulfuric acid (catalyst)

-

Terephthalic acid

-

Titanium(IV) butoxide (catalyst)

-

High-boiling point solvent (e.g., 1,2,4-trichlorobenzene)

-

Methanol (for purification)

Procedure:

-

Dehydration of this compound:

-

In a round-bottom flask equipped with a distillation apparatus, combine this compound and a catalytic amount of sulfuric acid.

-

Heat the mixture to induce dehydration and distill the resulting alkene isomers.

-

Wash the collected distillate with a saturated sodium bicarbonate solution and then with distilled water. Dry over anhydrous magnesium sulfate.

-

-

Polycondensation:

-

In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge the synthesized cycloalkene mixture, terephthalic acid, and a catalytic amount of titanium(IV) butoxide in a high-boiling point solvent.

-

Heat the mixture to a temperature sufficient to initiate polycondensation, typically between 180-220°C.

-

Continuously remove the water byproduct to drive the reaction to completion.

-

After the desired reaction time, cool the mixture and precipitate the polymer by pouring it into an excess of methanol.

-

Filter and dry the resulting polyester under vacuum.

-

Anticipated Data and Characterization

The properties of the resulting polyester would be compared to a control polyester synthesized without the cycloaliphatic monomer.

| Property | Expected Value (Hypothetical) | Control (e.g., PET) |

| Glass Transition Temp. (Tg) | > 80 °C | ~75 °C |

| Melting Temperature (Tm) | 240-260 °C | ~255 °C |

| Molecular Weight (Mn) | 15,000 - 25,000 g/mol | 20,000 - 30,000 g/mol |

| Solubility | Soluble in chlorinated solvents | Limited solubility |

Characterization Techniques:

-

FTIR Spectroscopy: To confirm the formation of ester linkages.

-

NMR Spectroscopy: To determine the polymer microstructure and co-monomer incorporation.

-

Differential Scanning Calorimetry (DSC): To measure Tg and Tm.

-

Gel Permeation Chromatography (GPC): To determine molecular weight and polydispersity.

Hypothetical Application 2: Chain Transfer Agent in Radical Polymerization

The hydroxyl group of this compound could potentially act as a chain transfer agent in radical polymerization, allowing for the control of polymer molecular weight. This is analogous to the use of other alcohols in similar roles.

Proposed Mechanism of Action

During radical polymerization, the propagating polymer chain can abstract the hydrogen atom from the hydroxyl group of this compound. This terminates the growing chain and creates a new radical on the alcohol, which can then initiate a new polymer chain.

Caption: Proposed mechanism of chain transfer using this compound.

Experimental Protocol

Materials:

-

Styrene (or other vinyl monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

This compound (chain transfer agent)

-

Toluene (solvent)

-

Methanol (for purification)

Procedure:

-

Polymerization Setup:

-

In a Schlenk flask, dissolve the monomer, AIBN, and varying concentrations of this compound in toluene.

-

Degas the solution by several freeze-pump-thaw cycles.

-

Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 60-80°C).

-

-

Polymerization and Purification:

-

Allow the polymerization to proceed for a set amount of time.

-

Terminate the reaction by cooling the flask in an ice bath.

-

Precipitate the polymer by pouring the reaction mixture into an excess of methanol.

-

Filter and dry the polymer under vacuum.

-

Anticipated Data and Characterization

The effect of increasing concentrations of this compound on the molecular weight of the resulting polymer would be investigated.

| [this compound] (mol%) | Mn ( g/mol ) (Hypothetical) | Polydispersity Index (PDI) |

| 0 | 100,000 | 2.1 |

| 1 | 75,000 | 2.3 |

| 2 | 50,000 | 2.5 |

| 5 | 25,000 | 2.8 |

Characterization Techniques:

-

GPC: To determine the molecular weight and PDI of the polymer samples.

-

NMR Spectroscopy: To confirm the presence of end groups derived from the chain transfer agent.

Safety and Handling

This compound is an organic chemical and should be handled with appropriate safety precautions.[1] Consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

While the use of this compound in polymer chemistry is not well-documented, its chemical structure presents intriguing possibilities for its application as a co-monomer or a chain transfer agent. The hypothetical protocols and anticipated data presented here provide a framework for future research into the potential of this and other cycloaliphatic alcohols in the design of novel polymeric materials. Experimental validation is required to confirm these hypotheses and to fully characterize the properties of any resulting polymers.

References

Application Notes and Protocols: Synthesis of Esters from 1,3-Dimethylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters from 1,3-dimethylcyclopentanol, a cyclopentane derivative with potential applications in medicinal chemistry and drug development. The methodologies described herein are based on established esterification procedures, adapted for this specific secondary alcohol.

Introduction

Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical industry to modify the physicochemical properties of drug candidates, such as lipophilicity, solubility, and metabolic stability. The synthesis of novel esters from scaffolds like this compound can lead to the discovery of new chemical entities with unique biological activities. Ester derivatives of cyclic alcohols, such as terpenoids, have shown promise as analgesic and anti-inflammatory agents.[1] This document outlines two primary methods for the synthesis of esters from this compound: the Fischer-Speier Esterification and the Steglich Esterification.

General Workflow for Ester Synthesis

The overall process for the synthesis and purification of esters from this compound is depicted below.

Caption: General workflow for the synthesis and purification of esters.

Experimental Protocols

Two common and effective methods for the esterification of alcohols are presented below. Due to the secondary and potentially sterically hindered nature of this compound, the Steglich esterification is often preferred for its mild reaction conditions.[2][3]

Protocol 1: Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between an alcohol and a carboxylic acid. It is a reversible reaction, and thus, removal of water is necessary to drive the equilibrium towards the product.[4][5][6]

Illustrative Reaction Scheme:

This compound + R-COOH ⇌ 1,3-Dimethylcyclopentyl-R-ester + H₂O

Materials and Reagents:

| Reagent/Material | Supplier | Grade |

| This compound | Sigma-Aldrich | 98% |

| Acetic Acid (Glacial) | Fisher Scientific | ACS Grade |

| Sulfuric Acid (Concentrated) | VWR | 98% |

| Toluene | EMD Millipore | Anhydrous |

| Sodium Bicarbonate (Saturated) | LabChem | Aqueous Solution |

| Anhydrous Magnesium Sulfate | Acros Organics | 99.5% |

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and toluene (as solvent).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or distillation.

Illustrative Quantitative Data:

| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) or Volume (mL) |

| This compound | 1.0 | 114.19 | 10.0 | 1.14 g |

| Acetic Acid | 1.2 | 60.05 | 12.0 | 0.72 g (0.69 mL) |

| Toluene | - | - | - | 20 mL |

| Product (Illustrative) | - | 156.22 | - | ~1.25 g (Yield: 80%) |

Protocol 2: Steglich Esterification